molecular formula C13H17FN2O2 B2543473 (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate CAS No. 1207853-15-3

(3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate

Cat. No.: B2543473
CAS No.: 1207853-15-3
M. Wt: 252.289
InChI Key: JREMPGXODKGFEJ-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C13H17FN2O2 and a molecular weight of 252.29 g/mol . This compound is characterized by the presence of a piperidine ring substituted with an amino group, a fluorine atom, and a benzyl ester group. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action for “(3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate” is not specified in the search results .

Safety and Hazards

The safety and hazards associated with the handling and use of “(3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate” are not specified in the search results .

Future Directions

The future directions for the research and application of “(3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate” are not specified in the search results .

Preparation Methods

The synthesis of (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

(3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and specific catalysts, depending on the desired transformation. The major products formed from these reactions vary based on the type of reaction and the conditions employed.

Comparison with Similar Compounds

(3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyl ester group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

benzyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c14-11-6-7-16(8-12(11)15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREMPGXODKGFEJ-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1F)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1F)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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